Ethyl 3-aminooxetane-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-aminooxetane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGJATVLASYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507113-65-6 | |
| Record name | ethyl 3-aminooxetane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-aminooxetane-3-carboxylate and its Pivotal Role in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Ethyl 3-aminooxetane-3-carboxylate, a key building block in medicinal chemistry. The document details its synthesis, chemical properties, and burgeoning applications in the development of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rise of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable scaffold in modern drug discovery.[1] Initially explored as bioisosteric replacements for gem-dimethyl and carbonyl groups, oxetanes are now widely employed to fine-tune the physicochemical properties of drug candidates.[2][3] Their unique structural and electronic features, including high polarity, three-dimensionality, and metabolic stability, offer significant advantages in optimizing drug-like properties.[1][2]
The incorporation of an oxetane motif can lead to improved aqueous solubility, reduced lipophilicity, and modulated basicity of adjacent functional groups, all of which are critical parameters for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[4][5][6] This guide focuses on a particularly important derivative, this compound, and its parent compound, 3-aminooxetane-3-carboxylic acid.
Core Compound Identification and Properties
While a specific CAS number for this compound is not prominently listed in major chemical databases, its parent compound, 3-Aminooxetane-3-carboxylic acid , is well-documented with the following identifier:
-
CAS Number: 138650-24-5[7]
The ethyl ester can be readily synthesized from this commercially available starting material.
Physicochemical Properties of the Oxetane Core
The oxetane ring's structure imparts a unique set of properties that are highly attractive for medicinal chemistry applications. The strained C-O-C bond angle exposes the oxygen lone pairs, making the oxetane an excellent hydrogen-bond acceptor.[8] The three sp3-hybridized carbon atoms contribute to a non-planar, puckered conformation, enhancing the three-dimensionality of molecules, which can lead to improved aqueous solubility and allow for exploration of new chemical space.[1][2]
| Property | Impact of Oxetane Incorporation | Rationale |
| Solubility | Generally Increased | The high polarity of the oxetane ring enhances interactions with water molecules.[2] |
| Lipophilicity (LogD) | Generally Decreased | Replacement of lipophilic groups like gem-dimethyl with the more polar oxetane reduces overall lipophilicity.[2][8] |
| Metabolic Stability | Often Improved | The oxetane ring can shield metabolically vulnerable positions and may steer metabolism away from cytochrome P450 enzymes.[2] |
| Amine Basicity (pKa) | Significantly Reduced | The inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of adjacent amines.[1][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the parent 3-aminooxetane-3-carboxylic acid. Given the sensitivity of the oxetane ring to harsh acidic conditions, this transformation is best carried out under basic or neutral conditions.[9][10]
Recommended Synthetic Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Aminooxetane-3-carboxylic acid (CAS: 138650-24-5)
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminooxetane-3-carboxylic acid (1.0 eq) in anhydrous ethanol (excess, serves as both reactant and solvent).
-
Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise. Causality Note: The slow addition of thionyl chloride at low temperature controls the exothermic reaction and prevents degradation of the starting material. Thionyl chloride reacts with ethanol to form the catalytic HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in diethyl ether or DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases. This step neutralizes the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminooxetane-3-carboxylate scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation has been shown to be beneficial in various therapeutic areas.
As a Bioisostere and Pharmacophore
The oxetane ring is often used as a bioisostere for other functional groups, such as carbonyls and gem-dimethyl groups.[2][4] This substitution can lead to improved metabolic stability and reduced off-target effects. For instance, replacing a carbonyl group with an oxetane can mitigate issues related to electrophilicity and photochemical liabilities.[2]
Furthermore, 3-aminooxetane derivatives serve as constrained analogues of amino acids like glycine and GABA, making them valuable tools for probing receptor binding sites.[11] 3-Aminooxetane-3-carboxylic acid itself has been reported as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[11]
Impact on Pharmacokinetics
The ability of the oxetane moiety to modulate key pharmacokinetic properties is a major driver of its use in drug discovery.[1][5]
-
Improving Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a drug candidate, which is often a major hurdle in drug development.[2][6]
-
Reducing Amine Basicity: The strong electron-withdrawing effect of the oxetane oxygen can lower the pKa of a nearby amine by several units.[1] This is particularly useful for reducing the potential for hERG toxicity and improving cell permeability.[6]
-
Enhancing Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, leading to an improved pharmacokinetic profile.[2]
Caption: Benefits of oxetane incorporation in drug design.
Spectroscopic Data and Characterization
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and characteristic peaks for the oxetane ring protons. The amino group protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbon of the oxetane ring, and the carbons of the ethyl group and the oxetane methylene groups. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the C-O-C stretch of the oxetane ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available, the data for closely related compounds can provide guidance.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust, vapor, mist, or gas.[13] Avoid contact with skin, eyes, and clothing.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12][13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[12]
For more detailed safety information, refer to the SDS of the parent compound, 3-Aminooxetane-3-carboxylic acid (CAS: 138650-24-5).
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the ever-evolving landscape of medicinal chemistry. The strategic incorporation of the oxetane motif continues to be a powerful tool for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As our understanding of the unique properties of oxetanes deepens and synthetic methodologies become more sophisticated, we can expect to see an even greater number of oxetane-containing compounds progressing through clinical trials and ultimately benefiting patients.
References
A comprehensive list of references is available for further reading and verification of the information presented in this guide.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Aminooxetane-3-carboxylic acid 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. echemi.com [echemi.com]
3-aminooxetane-3-carboxylic acid ethyl ester properties
Technical Whitepaper: 3-Aminooxetane-3-Carboxylic Acid Ethyl Ester
Executive Summary In the landscape of modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a paramount challenge. 3-Aminooxetane-3-carboxylic acid ethyl ester (CAS: 1507113-65-6) represents a critical building block in this domain.[1] As a gem-disubstituted oxetane, it serves as a metabolically stable, polar bioisostere for the gem-dimethyl group and the carbonyl functionality. This guide provides a comprehensive technical analysis of its properties, synthesis, stability, and application in drug discovery, specifically focusing on its utility in lowering lipophilicity (LogD) and modulating the basicity of adjacent amine centers.
Part 1: Chemical Identity & Physicochemical Profile[2]
The core structure consists of a four-membered oxetane ring substituted at the 3-position with both an amino group and an ethyl ester moiety. This "gem-disubstitution" creates a rigid, puckered conformation that mimics the spatial arrangement of a gem-dimethyl group but with significantly altered electronic properties.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | Ethyl 3-aminooxetane-3-carboxylate |
| CAS Number | 1507113-65-6 |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Predicted Density | ~1.19 g/cm³ |
| pKa (Conjugate Acid) | ~6.0–6.5 (Lower than typical |
| Solubility | High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water |
| Appearance | Colorless oil or low-melting solid (depending on purity/salt form) |
Part 2: Structural Significance in Medicinal Chemistry[2][3]
The "Oxetane Effect" is a documented phenomenon where the replacement of a gem-dimethyl group or a carbonyl with an oxetane ring leads to improved drug-like properties.[2]
Bioisosterism & Lipophilicity
The oxetane ring is polar due to the ether oxygen, yet it remains lipophilic enough to cross membranes. Replacing a gem-dimethyl group (
Metabolic Stability
Contrary to the intuition that strained rings are reactive, the oxetane ring in this scaffold is remarkably stable to oxidative metabolism. The lack of abstractable protons on the quaternary carbon (C3) and the steric bulk prevent cytochrome P450 degradation at this site.
Basicity Modulation
When incorporated into peptides or amine-containing drugs, the electron-withdrawing nature of the oxetane oxygen (via induction) reduces the pKa of the 3-amino group compared to standard
Part 3: Synthesis & Manufacturing
The synthesis of 3,3-disubstituted oxetanes is non-trivial due to the strain of the four-membered ring. The most authoritative route, established by the Carreira and Wuitschik groups, utilizes oxetan-3-one as the starting material.
Core Synthetic Pathway
-
Imine Formation: Condensation of oxetan-3-one with a bulky amine (e.g., benzhydrylamine) or use of TMSCN in a Strecker-type reaction.
-
Functionalization: Hydrolysis of the nitrile to the carboxylic acid.
-
Esterification: Critical Control Point. Acid-catalyzed esterification (e.g., Fischer esterification with HCl/EtOH) often leads to ring opening. The preferred method is base-mediated alkylation .
DOT Diagram 1: Synthetic Workflow
Caption: Optimized synthetic route avoiding acid-mediated ring opening during esterification.
Part 4: Handling, Stability, & Safety
Acid Sensitivity (High Risk)
The oxetane oxygen acts as a Lewis base. In the presence of strong Brønsted acids (e.g., 1M HCl, TFA) or Lewis acids, the oxygen can be protonated, activating the ring for nucleophilic attack. This results in ring opening to form 1,3-diols or hydroxy-esters.
-
Protocol: Avoid acidic workups. Use phosphate buffers or weak acids (acetic acid) if neutralization is necessary.
Base Stability (Robust)
The scaffold is stable to strong bases (NaOH, LiOH, NaH) and nucleophiles (organolithiums, Grignards) at moderate temperatures. This allows the ethyl ester to be hydrolyzed to the free acid using standard saponification protocols without damaging the ring.
Thermal Stability
Stable at room temperature. Prolonged heating (>80°C) in the presence of nucleophiles should be validated, although the gem-disubstitution provides some kinetic stabilization (Thorpe-Ingold effect).
Part 5: Experimental Protocols
Protocol A: Base-Mediated Esterification (From Free Acid)
Context: Converting 3-aminooxetane-3-carboxylic acid to the ethyl ester without ring opening.
-
Dissolution: Dissolve 3-aminooxetane-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add Cesium Carbonate (
, 1.5 equiv). The mixture may be heterogeneous. -
Alkylation: Add Ethyl Iodide (EtI, 1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS (ninhydrin stain active).
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over
. -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (DCM/MeOH gradient). Note: Do not use acidified silica.
Protocol B: Peptide Coupling (Amide Bond Formation)
Context: Using the ethyl ester as the amine component in peptide synthesis.
-
Activation: To a solution of the N-protected amino acid partner (e.g., Boc-Phe-OH, 1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins.
-
Coupling: Add This compound (1.0 equiv).
-
Reaction: Stir at room temperature for 2–12 hours.
-
Observation: The reaction may be slower than with standard primary amines due to the steric bulk of the quaternary center.
-
Workup: Standard aqueous extraction. The oxetane ring is stable to HATU/DIPEA conditions.
Part 6: Bioisosteric Concept Map
DOT Diagram 2: Structural & Functional Comparison
Caption: Functional comparison showing the physicochemical advantages of the oxetane scaffold.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane-Containing Peptides. Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual reference for polarity/lipophilicity modulation). Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
BLD Pharm. (2025).[3] Product Specification: this compound (CAS 1507113-65-6).[1][3][4][5][6][7][8][9] Link
Sources
- 1. 112839-93-7|(3S)-3-Aminooxetan-2-one|BLD Pharm [bldpharm.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 138650-24-5|3-Aminooxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 24184-43-8|(R)-Methyl 2-amino-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 5. 17288-15-2|H-Aib-OEt.HCl|BLD Pharm [bldpharm.com]
- 6. 948296-15-9|(R)-tert-Butyl 2-amino-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 7. 15028-41-8|H-Aib-OMe.HCl|BLD Pharm [bldpharm.com]
- 8. 5147-00-2|O-AC-L-Ser-OH|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
3,3-Disubstituted Oxetane Amino Acids: A Technical Guide to Bioisosteric Design & Synthesis
Executive Summary
This guide details the strategic application and synthesis of 3,3-disubstituted oxetane amino acids in medicinal chemistry. As drug discovery moves toward increasingly lipophilic space to engage difficult targets, poor solubility and metabolic instability become critical attrition factors.[1] The oxetane ring—specifically the 3,3-disubstituted motif—has emerged as a premier bioisostere for the gem-dimethyl group and the carbonyl moiety.[2]
By incorporating 3-aminooxetane-3-carboxylic acid (an achiral, conformationally restricted amino acid) into peptide backbones or small molecule leads, researchers can significantly lower LogD, modulate pKa, and block metabolic soft spots without altering the steric footprint of the parent molecule.
Part 1: The Bioisosteric Advantage
The "Oxetane Effect" relies on the unique electronic and steric properties of the four-membered ether ring. Unlike the lipophilic gem-dimethyl group or the chemically reactive carbonyl, the oxetane offers a "Goldilocks" zone of polarity and stability.
Physicochemical Modulation
| Property | gem-Dimethyl Analog | Oxetane Analog | Impact on Drug Design |
| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | Reduces non-specific binding; improves LLE (Ligand Lipophilicity Efficiency).[1] |
| Aqueous Solubility | Low | High (↑ 4–4000x) | The exposed oxygen lone pairs act as potent H-bond acceptors. |
| Metabolic Stability | Low (C-H oxidation prone) | High | Blocks CYP450 oxidation at the 3-position; the ring itself is generally stable to liver microsomes. |
| Basicity (pKa of | ~9.5 – 10.5 | ~7.0 – 7.8 | Critical: The electron-withdrawing oxygen lowers amine pKa, reducing hERG liability and improving membrane permeability. |
Structural Logic
The oxetane ring is puckered (unlike the planar carbonyl), creating a distinct vector for substituents. However, its spatial volume (
Visualizing the Design Logic
The following diagram illustrates the decision matrix for deploying oxetane bioisosteres.
Caption: Decision tree for replacing problematic moieties with the oxetane core to resolve ADME liabilities.
Part 2: Synthetic Methodologies
Accessing the 3-aminooxetane-3-carboxylic acid core requires navigating the strain of the four-membered ring.[3][4] The two primary routes are the Bucherer-Bergs reaction (for direct amino acid synthesis) and Carreira’s Functionalization (for diverse derivatives).
Route A: Bucherer-Bergs Synthesis (The Industrial Standard)
This is the most robust method for generating the free amino acid from oxetan-3-one. It proceeds via a spiro-hydantoin intermediate, which is remarkably stable despite the ring strain.
Route B: Functionalization via Olefination (The Diversity Route)
For derivatives requiring N-alkylation or complex side chains, the Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one yields an
Caption: Synthetic divergence from oxetan-3-one to access either the free amino acid or complex peptidomimetics.
Part 3: Experimental Protocols
The following protocol describes the synthesis of 3-aminooxetane-3-carboxylic acid via the Bucherer-Bergs route. This protocol is designed for scalability and safety.[1]
Safety Warning
-
Cyanide Hazard: Potassium cyanide (KCN) is highly toxic.[1] All operations must be performed in a well-ventilated fume hood.[1] A cyanide antidote kit must be available.[1]
-
Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]
Protocol: Synthesis of 3-Aminooxetane-3-carboxylic Acid
Step 1: Formation of the Spiro-Hydantoin
-
Reagents:
-
Oxetan-3-one (1.0 eq)[1]
-
Potassium Cyanide (KCN) (1.2 eq)
-
Ammonium Carbonate
(3.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
-
-
Procedure:
-
Dissolve oxetan-3-one in the EtOH/Water mixture in a round-bottom flask.
-
Add ammonium carbonate and stir for 10 minutes.
-
Carefully add KCN.[1]
-
Heat the mixture to 55–60 °C for 12–16 hours. (Note: Higher temperatures may degrade the oxetane ring).
-
Cool to room temperature.[1] The spiro-hydantoin often precipitates.[1]
-
Concentrate the solution under reduced pressure (trap cyanide vapors!) to half volume.
-
Cool in an ice bath.[1] Filter the white solid precipitate.[1]
-
Purification: Recrystallize from hot water/ethanol if necessary.[1][5]
-
Step 2: Alkaline Hydrolysis to Amino Acid
-
Reagents:
-
Spiro-hydantoin (from Step 1)
-
Barium Hydroxide octahydrate (
) (saturated aqueous solution) or 2M NaOH.[1]
-
-
Procedure:
-
Suspend the hydantoin in the base solution.
-
Reflux at 100 °C for 24 hours. The evolution of ammonia gas indicates reaction progress.[1]
-
Cool the reaction mixture.
-
Neutralization:
-
Concentrate the filtrate.[1]
-
Isolation: The amino acid is highly polar.[1] Triturate the residue with hot ethanol or methanol to crystallize the product.
-
Yield: Typically 40–60% overall.[1]
-
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Wuitschik, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A., et al. (2010).[1][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(21), 3524–3529. Link
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 116(19), 12150–12233. Link
-
Dunet, G., et al. (2023).[1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 28(3), 1091. Link
Sources
- 1. 3-アミノオキセタン-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
The Oxetane Revolution: A Technical Guide to Conformational Restriction in Modern Drug Design
Introduction: Beyond Flatland – The Imperative for Three-Dimensionality in Peptide Therapeutics
In the landscape of drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced bioavailability, hindering their clinical translation. The concept of conformational restriction—pre-organizing a peptide into its bioactive conformation—has emerged as a powerful strategy to overcome these limitations. Among the burgeoning toolkit of chemical biology, oxetane-containing amino acids have surfaced as a particularly potent modality for instilling structural rigidity and modulating key physicochemical properties.
This guide provides an in-depth exploration of the theory and application of oxetane amino acids in peptide science. We will dissect the fundamental principles governing their synthesis, their strategic incorporation into peptide backbones, and the profound impact of the oxetane ring on peptide structure, stability, and function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative approach to design next-generation therapeutics. The oxetane ring, a four-membered cyclic ether, is a versatile tool in drug discovery due to its unique blend of low molecular weight, high polarity, and a distinct three-dimensional structure.[1]
The Oxetane Moiety: A Bioisostere with Transformative Potential
The strategic deployment of the oxetane ring in medicinal chemistry often involves its use as a bioisostere—a chemical substituent that mimics the steric and electronic properties of another group while conferring advantageous changes in molecular properties. The oxetane motif has been successfully employed as a bioisostere for gem-dimethyl and carbonyl groups.[2] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3]
The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of adjacent amines, a property that can be exploited to mitigate off-target effects, such as hERG channel inhibition.[1][4] Furthermore, the incorporation of this polar, sp³-rich scaffold can enhance target affinity and improve overall pharmacokinetic profiles.[4][5]
Synthesis of Oxetane Amino Acids: A Practical Workflow
The synthesis of oxetane amino acids can be approached through various routes. A common and effective strategy involves a Horner-Wadsworth-Emmons reaction followed by aza-Michael addition.[6][7] This approach offers a versatile platform for the preparation of a range of oxetane amino acid derivatives.
Experimental Protocol: Synthesis of a Protected Oxetane Amino Acid
This protocol outlines a general procedure for the synthesis of a Boc-protected oxetane amino acid derivative.
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of oxetan-3-one in an appropriate solvent (e.g., THF), add methyl 2-(dimethoxyphosphoryl)acetate and a base (e.g., DBU).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Upon completion, quench the reaction and extract the product, methyl 2-(oxetan-3-ylidene)acetate.[6][7]
-
Purify the product by column chromatography.
Step 2: Aza-Michael Addition
-
Dissolve the purified methyl 2-(oxetan-3-ylidene)acetate and an appropriate N-Boc protected amine in a suitable solvent (e.g., acetonitrile).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Heat the reaction mixture as required and monitor for completion by TLC or LC-MS.
-
After completion, purify the resulting 3-substituted 3-(acetoxymethyl)oxetane compound to yield the desired protected oxetane amino acid derivative.[6][7]
Diagram: Synthetic Workflow for Oxetane Amino Acids
Caption: General synthetic scheme for oxetane amino acids.
Incorporation of Oxetane Amino Acids into Peptides
Oxetane-modified dipeptide building blocks can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] This allows for the site-specific introduction of conformational constraints within a peptide sequence.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with an Oxetane Amino Acid
This protocol outlines the incorporation of a pre-synthesized Fmoc-protected oxetane-containing dipeptide building block into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform the initial Fmoc deprotection of the terminal amino acid.
-
Coupling of the Oxetane Dipeptide:
-
Dissolve the Fmoc-protected oxetane dipeptide building block in a suitable solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitored by a colorimetric test such as the Kaiser test).
-
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added oxetane dipeptide.
-
Chain Elongation: Continue the peptide synthesis by coupling the subsequent standard Fmoc-protected amino acids according to standard SPPS protocols.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Diagram: SPPS Workflow with Oxetane Amino Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Methodological & Application
Application Note: Reductive Amination with Oxetan-3-one
Executive Summary: The "Oxetane Switch"
In modern medicinal chemistry, the oxetan-3-yl group has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities. Unlike traditional alkyl groups, the oxetane ring offers a unique combination of properties: it reduces lipophilicity (LogP) due to the ether oxygen's polarity, blocks metabolic "soft spots" (CYP450 oxidation) via steric bulk, and modulates the basicity (pKₐ) of adjacent amines without compromising solubility.
This guide details the reductive amination of oxetan-3-one , the primary gateway to installing this motif. While conceptually simple, the strain energy of the oxetane ring (~106 kJ/mol) requires specific protocols to prevent acid-catalyzed ring opening or polymerization during synthesis.
Mechanistic Insight & Chemical Logic
The Stability Paradox
The reductive amination of oxetan-3-one presents a paradox: imine formation requires acid catalysis (to activate the carbonyl), but the oxetane ring is acid-labile. Strong Brønsted acids or high temperatures can trigger ring opening, leading to complex mixtures of acyclic ethers and polymerized byproducts.
Reagent Selection: The STAB Advantage
To mitigate ring strain issues, Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) is the reagent of choice over Sodium Cyanoborohydride (NaCNBH₃) or catalytic hydrogenation.
-
Selectivity: STAB is mild and reduces the iminium ion selectively without reducing the ketone precursor, allowing for "one-pot" procedures.
-
Safety: It avoids the generation of toxic cyanide byproducts.
-
Acidity: The reaction can often proceed in weakly acidic media (Acetic Acid) or even without acid for sufficiently nucleophilic amines, preserving the oxetane integrity.
Reaction Pathway
The following diagram illustrates the mechanistic pathway and the critical control points where the protocol prevents ring degradation.
Figure 1: Mechanistic pathway highlighting the critical "Iminium" stage where rapid reduction is required to prevent ring opening.
Experimental Protocols
Handling Oxetan-3-one (Pre-Synthesis Checklist)
Oxetan-3-one is volatile (bp ~140°C, but significant vapor pressure) and hygroscopic. It is often supplied as a hemiacetal or hydrate which can retard imine formation.
-
Storage: Keep at -20°C under inert atmosphere.
-
Purity Check: If the reagent appears viscous or cloudy, check 1H NMR for polymerization. Fresh bottles are recommended for critical scale-ups.
Protocol A: Standard Reductive Amination (STAB Method)
Best for: Primary and sterically accessible secondary amines.
Reagents:
-
Amine (1.0 equiv)
-
Oxetan-3-one (1.1 – 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (AcOH) (catalytic, optional)[1]
Procedure:
-
Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Ketone Addition: Add Oxetan-3-one (1.2 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to liberate the free base.
-
-
Catalysis (Optional): If the reaction is sluggish, add Acetic Acid (1-2 drops). Do not lower pH below 5.
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.
-
Target: Disappearance of amine.
-
-
Workup: Quench by slowly adding saturated aqueous NaHCO₃ . Stir for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate carefully (product may be volatile).
Protocol B: Titanium-Mediated Method (Difficult Substrates)
Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine without using Brønsted acids that jeopardize the oxetane ring.
Procedure:
-
Dissolve Amine (1.0 equiv) and Oxetan-3-one (1.5 equiv) in anhydrous THF.
-
Add Ti(OiPr)₄ (2.0 equiv) neat. The solution may turn slightly yellow.
-
Stir in a sealed vessel at RT (or 40°C if necessary) for 4–6 hours to ensure imine formation.
-
Reduction: Cool to 0°C. Add NaBH₄ (3.0 equiv) carefully (exothermic).
-
Note: STAB is less effective here due to steric clash with the Titanium complex; NaBH₄ is preferred in this specific variation.
-
-
Quench: Add 1N NaOH or Rochelle’s Salt solution to precipitate Titanium salts. Filter through Celite before extraction.
Optimization Logic & Troubleshooting
The following decision tree guides the optimization process if Protocol A fails.
Figure 2: Decision tree for troubleshooting low yields or decomposition during oxetane reductive amination.
Comparative Data: The "Oxetane Effect"[2][3][4][5][6]
The following table summarizes why this reaction is high-value in drug discovery. Replacing a gem-dimethyl group with an oxetane consistently lowers lipophilicity and pKₐ, improving the overall drug-like profile (Data adapted from Wurts et al. and Carreira et al.).
| Property | gem-Dimethyl Analog | Oxetane Analog | Impact on Drug Design |
| Structure | -C(CH3)2-NH-R | Oxetan-3-yl-NH-R | Bioisosteric replacement |
| LogP (Lipophilicity) | High (Reference) | -0.5 to -1.0 unit | Improved solubility & lower metabolic clearance. |
| pKₐ (Basicity) | ~9.5 - 10.5 | ~6.0 - 7.5 | Reduced lysosomal trapping; better membrane permeability. |
| Metabolic Stability | Vulnerable (Methyl oxidation) | High | Blocks CYP450 oxidation sites.[2] |
| Conformation | Flexible | Rigid/Planar | Defined vector for substituent exit. |
References
-
Wurts, J., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Abdel-Magid, A. F., et al. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Dunet, J., et al. (2017). Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Process Research & Development. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
Incorporation of oxetane into peptide backbones
Application Note: Incorporation of Oxetane Motifs into Peptide Backbones
Abstract
This guide details the strategic incorporation of oxetane rings into peptide backbones to engineer superior pharmacokinetic profiles. The oxetane ring (1,3-epoxypropane) serves as a powerful bioisostere for the amide carbonyl group and the gem-dimethyl moiety. Its incorporation significantly enhances metabolic stability against proteases, improves aqueous solubility, and locks peptide conformation without introducing chirality at the substitution site (in 3,3-disubstituted systems). This protocol focuses on the synthesis and Solid-Phase Peptide Synthesis (SPPS) integration of oxetane-modified dipeptide building blocks , a method validated for high-fidelity backbone engineering.
Design Principles: The Oxetane Advantage
The incorporation of oxetane into a peptide backbone is not merely a steric substitution; it is an electronic and structural reprogramming of the molecule.
-
Amide Bioisosterism: The oxetane oxygen acts as a hydrogen bond acceptor similar to the amide carbonyl oxygen.[1] However, it lacks the hydrogen bond donor capability of the amide NH, effectively removing a potential site for proteolytic attack.
-
Dipole Alignment: The large dipole moment of the oxetane ring aligns well with the carbonyl dipole it replaces, preserving the electrostatic landscape required for receptor binding.
-
Conformational Locking: The 3,3-disubstituted oxetane ring introduces a "pucker" (approx. 8.7°) and rigidifies the backbone. This restricts the conformational freedom of the peptide (
and angles), often inducing stable turn structures (e.g., -turns) that can enhance potency.
Visualizing the Bioisostere
Figure 1: Comparison of physicochemical properties between the native amide bond and the oxetane bioisostere.[2]
Synthesis of Oxetane-Modified Dipeptide Building Blocks
Direct coupling of an oxetane amino acid onto a resin can be sterically challenging. The industry-standard approach (pioneered by the Shipman and Carreira groups) involves synthesizing an Fmoc-protected oxetane-dipeptide in solution, which is then coupled as a single unit during SPPS.
Target Building Block: Fmoc-AA1-Oxetane-AA2-OH
Reagents & Equipment
-
Starting Material: 3-Oxetanone (commercially available).
-
Reagents: Nitromethane, Triethylamine (Et3N), Amino Acid Esters (HCl salts), Zinc powder, Fmoc-Cl.
-
Solvents: DCM, MeOH, THF.
Step-by-Step Synthesis Protocol
-
Henry Reaction (Nitro-Alkene Formation):
-
Condense 3-oxetanone with nitromethane using Et3N to form 3-(nitromethylene)oxetane.
-
Note: This intermediate is an electrophilic Michael acceptor.
-
-
Conjugate Addition (The Coupling Step):
-
Dissolve amino acid ester (e.g., H-Leu-OMe·HCl) in DCM/Et3N.
-
Add 3-(nitromethylene)oxetane (1.0 equiv).
-
Stir at RT for 12–24h.
-
Result: The amine attacks the exocyclic double bond, installing the first amino acid (AA2) onto the oxetane ring.
-
-
Nitro Group Reduction:
-
Treat the resulting nitro-oxetane intermediate with Zn powder (10 equiv) and 6M HCl (careful addition) in MeOH/THF.
-
Critical Control: Maintain temperature <40°C to prevent ring opening.
-
Result: The nitro group is reduced to a primary amine (the new N-terminus).
-
-
Fmoc Protection (In Situ):
-
Neutralize the reaction mixture.
-
Add Fmoc-Cl (or Fmoc-OSu) and NaHCO3 directly to the crude amine.
-
Purify via flash column chromatography.
-
-
Ester Hydrolysis:
-
Saponify the C-terminal ester using LiOH in THF/H2O.
-
Validation: Acidify carefully to pH 4 to precipitate the free acid building block.
-
SPPS Incorporation Protocol
Once the Fmoc-Oxetane-Dipeptide is synthesized, it behaves like a standard amino acid in SPPS, with specific caveats regarding acid sensitivity.
Compatibility Check:
-
Base Stability: High. (Stable to 20% Piperidine).
-
Acid Stability: Moderate. (3,3-disubstituted oxetanes are stable to TFA, but prolonged exposure should be minimized).
Workflow Diagram
Figure 2: SPPS workflow emphasizing the insertion point of the oxetane building block.
Detailed Protocol
-
Resin Swelling:
-
Swell Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) in DMF for 30 min.
-
-
Coupling the Oxetane Block:
-
Reagents: Use 2.5 equiv of Fmoc-Oxetane-Dipeptide, 2.4 equiv HATU, and 5.0 equiv DIEA.
-
Solvent: DMF (anhydrous).
-
Time: 2 hours at Room Temperature.
-
Note: Do not use microwave heating for this specific step to avoid thermal stress on the ring.
-
-
Fmoc Removal:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Observation: Oxetane ring is completely stable to these conditions.
-
-
Chain Elongation:
-
Continue standard SPPS for remaining residues.
-
-
Cleavage (CRITICAL STEP):
-
Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5).[3]
-
Time: Limit exposure to 90–120 minutes .
-
Warning: Avoid strong Lewis acids or high temperatures. While 3,3-disubstituted oxetanes are robust, monosubstituted oxetanes (if used) will degrade rapidly in 95% TFA.
-
Precipitation: Precipitate immediately into cold diethyl ether.
-
Validation & Characterization
Trustworthiness in oxetane chemistry relies on verifying the ring has not opened during the acidic cleavage.
QC Data Summary
| Analytical Method | Expected Signal (Intact Oxetane) | Signal of Failure (Ring Opened) |
| LC-MS (ESI) | Mass = | Mass = |
| 1H NMR | Distinctive doublet/multiplet at | Loss of 4.0–5.0 ppm signals; appearance of broad aliphatic OH signals |
| 13C NMR | Quaternary carbon at | Shift of signals to typical alkyl alcohol range |
Troubleshooting
-
Issue: Mass spectrum shows M+18 peak.
-
Cause: Acid-catalyzed ring opening during cleavage.
-
Solution:
-
Reduce TFA cleavage time to 60 mins.
-
Ensure the oxetane is 3,3-disubstituted (gem-dimethyl effect protects the ring).
-
If using specific side-chain protecting groups requiring long cleavage (e.g., Pbf on Arg), consider using low-acid cleavage cocktails (e.g., Reagent K) or synthesizing the fragment in solution.
-
References
-
Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4][5] Journal of Medicinal Chemistry.[4] Link
-
Shipman, M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.[4][6] Link
-
Roesner, S., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Chemical Science. Link
-
Burkhard, J. A., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5][7][8][9] Angewandte Chemie International Edition.[5][9][10] Link
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. chimia.ch [chimia.ch]
- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ester Hydrolysis for Oxetane Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of oxetane amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of ester hydrolysis for these valuable building blocks. Oxetane-containing amino acids are of increasing importance in medicinal chemistry, often used as metabolically stable bioisosteres for carbonyl groups or as scaffolds to improve physicochemical properties like solubility.[1][2]
The hydrolysis of a terminal ester to reveal the free carboxylic acid is a fundamental transformation. However, the inherent strain of the oxetane ring presents a unique challenge: achieving complete and efficient saponification without inducing undesired ring-opening or other side reactions.[3][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your target molecule is maintained.
Frequently Asked Questions (FAQs)
Q1: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for oxetane amino acid esters?
A1: Acid-catalyzed hydrolysis is strongly discouraged for most oxetane-containing substrates. The strained four-membered ether is susceptible to cleavage under acidic conditions, which can lead to a complex mixture of byproducts and significant loss of your desired product.[3][4] Base-catalyzed hydrolysis, or saponification, avoids this issue by operating under conditions that preserve the oxetane core.[3] The reaction is also practically irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[5]
Q2: Which base is the most effective for this transformation: LiOH, NaOH, or KOH?
A2: While NaOH and KOH are common reagents for saponification, Lithium Hydroxide (LiOH) is frequently the base of choice for complex substrates, including oxetane amino acids.[6] LiOH is particularly effective for sterically hindered esters and can offer improved selectivity, especially in molecules with multiple base-sensitive functional groups.[1][7] For simpler, unhindered esters, NaOH or KOH in an aqueous alcohol solution can be effective.[8][9]
Q3: What are the recommended solvent systems for the hydrolysis reaction?
A3: The primary challenge is often the poor solubility of the ester in a purely aqueous base. Therefore, a co-solvent system is almost always necessary. The most common and effective systems are mixtures of water with a miscible organic solvent. Typical combinations include:
-
Tetrahydrofuran (THF) / Water
-
Methanol (MeOH) / Water
-
Dioxane / Water
A mixture of THF/MeOH/H₂O (e.g., in a 3:1:1 or 2:2:1 ratio) is a robust starting point that can solubilize a wide range of substrates.[8]
Q4: Is enzymatic hydrolysis a viable alternative to chemical methods?
A4: Yes, enzymatic hydrolysis is an excellent and often underutilized alternative. Lipases, such as Lipase L2 from Candida antarctica, have been shown to effectively hydrolyze oxetane esters with high yields and selectivity, often under very mild, neutral pH conditions.[1][10] This method is particularly valuable for substrates with extremely sensitive functional groups where even mild basic conditions could be problematic.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the optimization of your ester hydrolysis.
Scenario 1: Incomplete Reaction or Low Conversion
You've run the reaction for several hours, but TLC or HPLC analysis shows a significant amount of starting material remaining.
-
Question: Could steric hindrance be the problem?
-
Answer: Highly likely. Esters adjacent to the 3,3-disubstituted oxetane core or other bulky protecting groups can be sterically hindered, slowing the rate of hydrolysis significantly.[11]
-
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully to avoid degradation.
-
Prolong Reaction Time: Some hindered esters may simply require longer reaction times, up to 24 hours. Monitor progress periodically to determine the optimal time.
-
Use a Stronger Base System: For particularly stubborn esters, a more potent nucleophilic system like potassium tert-butoxide with a stoichiometric amount of water in DMSO can be effective.[12] This generates a "naked" hydroxide that is highly reactive.
-
-
-
Question: My starting material isn't fully dissolved. Is this affecting the reaction?
-
Answer: Absolutely. The reaction is occurring in the solution phase, so poor solubility is a major barrier to conversion.[13]
-
Solutions:
-
Modify the Co-Solvent: Increase the proportion of the organic solvent (e.g., THF or dioxane) in your solvent system.
-
Change the Solvent System: If THF/water mixtures are ineffective, consider alternatives like Dioxane/water or DMSO/water. Note that workup from DMSO can be more challenging.[13]
-
-
Scenario 2: Starting Material is Consumed, but Isolated Yield is Low
Your reaction monitoring shows full conversion, but after workup and purification, the yield of the desired carboxylic acid is poor.
-
Question: Is it possible the oxetane ring is opening during the workup?
-
Answer: This is a critical concern, especially during the acidification step. While the oxetane ring is generally stable to base, adding a strong acid to protonate the carboxylate salt can create a low pH environment that facilitates ring cleavage.[3][4]
-
Solutions:
-
Use a Milder Acid: Instead of strong acids like HCl, use a saturated solution of sodium bisulfate (NaHSO₄) or a 10% aqueous solution of citric acid to adjust the pH to approximately 4-5.[4][14]
-
Perform Acidification at Low Temperature: Conduct the acidification step in an ice bath to dissipate any heat generated and slow the kinetics of potential side reactions.[15]
-
-
-
Question: Could my product be lost during the extraction?
-
Answer: Yes, especially if the resulting amino acid has some water solubility. The carboxylate salt formed after saponification is highly water-soluble. Upon acidification, the free amino acid may still retain some aqueous solubility.
-
Solutions:
-
Saturate the Aqueous Layer: Before extracting your product into an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase.[15]
-
Use a More Polar Extraction Solvent: If your product is highly polar, ethyl acetate may not be sufficient. Consider a more polar solvent like a mixture of chloroform and isopropanol, or perform multiple extractions.
-
Evaporate and Triturate: If the product is very polar, an alternative is to acidify, evaporate all solvents under reduced pressure, and then triturate the resulting solid residue with an organic solvent to dissolve the product and leave behind inorganic salts.
-
-
Data Summary: Reaction Condition Selection
| Parameter | Condition | Rationale & Considerations | References |
| Base | LiOH | Preferred for hindered or sensitive substrates. | [1][6] |
| NaOH / KOH | Effective for simple, unhindered esters. Cost-effective. | [8][9] | |
| t-BuOK / H₂O | For extremely hindered esters; generates highly reactive "naked" hydroxide. | [12] | |
| Solvent | THF/H₂O, Dioxane/H₂O | Excellent for solubilizing a wide range of non-polar to moderately polar esters. | [8] |
| MeOH/H₂O | Good for more polar esters. Caution: Risk of transesterification if reaction is not driven to completion. | [7] | |
| Temperature | Room Temperature | Ideal starting point to minimize side reactions. | |
| 35-50 °C | Gentle heating can overcome activation barriers for hindered esters. | ||
| Workup Acid | NaHSO₄, Citric Acid | Mild acidification prevents oxetane ring-opening. | [4][14] |
| 1N HCl (cold) | Use with extreme caution and only for robust substrates. | [16] |
Experimental Protocols
Protocol 1: General Procedure for LiOH-Mediated Hydrolysis
This protocol provides a reliable starting point for the saponification of a methyl or ethyl ester of an oxetane amino acid.
-
Dissolution: Dissolve the oxetane amino acid ester (1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Reagent Preparation: In a separate flask, prepare a 1.0 M aqueous solution of Lithium Hydroxide (LiOH·H₂O).
-
Reaction Initiation: To the stirred solution of the ester at room temperature, add the aqueous LiOH solution (2.0-3.0 eq). The mixture may become cloudy initially.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by TLC (using a suitable stain like ninhydrin if the amine is free) or by HPLC (see Protocol 2). Reactions are typically complete within 2-12 hours.
-
Quenching & Solvent Removal: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the organic solvents (THF/MeOH).
-
Workup - Acidification: Re-dissolve the remaining aqueous residue in water and cool the flask in an ice bath. While stirring, slowly add a saturated aqueous solution of NaHSO₄ or 1M citric acid dropwise until the pH of the solution is ~4-5 (check with pH paper). A precipitate of the product may form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography as needed.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
Real-time monitoring is crucial for optimizing reaction time and preventing the formation of degradation products.[17][18]
-
Sample Preparation (Quenching): At designated time points (e.g., t = 0, 1h, 2h, 4h), withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately quench it by diluting into a vial containing a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water containing 0.1% formic or trifluoroacetic acid. This stops the reaction and protonates the product for analysis.[17]
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).
-
Gradient: Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B over 15-20 minutes.
-
Detection: UV detector set to a wavelength where the ester and acid absorb (e.g., 220 nm or 254 nm if an aromatic group is present).[19]
-
-
Data Analysis: The starting ester will typically have a longer retention time (more hydrophobic) than the product carboxylic acid (more polar). Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product to determine the reaction's progress.[20]
Visualized Workflows and Mechanisms
Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2)
This diagram illustrates the widely accepted BAC2 mechanism for saponification, which involves a tetrahedral intermediate and acyl-oxygen cleavage.[11]
Caption: The irreversible BAC2 saponification mechanism.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues during ester hydrolysis.
Caption: A decision tree for troubleshooting ester hydrolysis.
References
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
- Synthesis of oxetane amino acids. (n.d.).
- Experimental setup for monitoring t-butyl ester cleavage by HPLC. (n.d.). Benchchem.
- Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. (n.d.). Agilent.
- Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. (2009). Taylor & Francis.
- Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing.
- Mechanisms of Ester hydrolysis. (n.d.). Science discussions.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- 6.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Oxetane amino acids. (n.d.).
- Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. (2022). PMC.
- Development of Oxetane Modified Building Blocks for Peptide Synthesis. (n.d.). LJMU Research Online.
- Ester to Acid - Common Conditions. (n.d.). organic-chemistry.org.
- Hydrolysis of Samples for Amino Acid Analysis. (n.d.).
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Semantic Scholar.
- What's the work-up of ester hydrolysis by hydr
- AMINO ACID ANALYSIS. (2002). usp.org.
- Development of oxetane modified building blocks for peptide synthesis. (2020). PubMed.
- HPLC Monitoring of Acid Catalyzed Conversion of 7-Ethyltryptophol to Methyl Ester of Etodolac. (2017). Semantic Scholar.
- Base hydrolysis of esters. (2022). YouTube.
- Bases. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.).
- Difficult hydrolysis of an hindered ester. (n.d.). ECHEMI.
- Why are my ester hydrolysis not working. (2025). Reddit.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
- Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Aryl
- Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP).
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC NIH.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC.
- Optimization of saponification reaction in a continuous stirred tank reactor. (2018).
- Chemoenzymatic Synthesis of 2,4‐Anhydro‐5‐N‐(t‐butoxycarbonyl)amino‐D‐lyxonic Acid. (2006). Wiley Online Library.
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). RSC Publishing.
- Ester hydrolysis. (2017). White Rose Research Online.
- Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. (n.d.). Agritrop.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
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- 11. science-blogs.ucoz.com [science-blogs.ucoz.com]
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- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amino Oxetane Esters
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of amino oxetane esters. As valuable building blocks in medicinal chemistry, these compounds offer unique structural and physicochemical properties.[1] However, their purification can be challenging due to the inherent strain of the oxetane ring and the dual functionality of the amino and ester groups.[2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will address common issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of amino oxetane esters.
Question 1: I'm observing significant product decomposition and low recovery during silica gel flash chromatography. What's happening and how can I fix it?
Answer:
This is a very common issue stemming from the unique properties of your molecule. The oxetane ring, particularly when substituted, can be sensitive to acidic conditions, and standard silica gel is inherently acidic (pH ~4-5). This acidity can catalyze the ring-opening of the oxetane, leading to byproducts and loss of your desired compound.[4][5] Additionally, the basic amino group can interact strongly with the acidic silanol groups on the silica surface, causing streaking, poor separation, and irreversible adsorption.
Potential Causes & Recommended Solutions:
-
Cause A: Acid-Catalyzed Ring Opening. The Lewis acidic sites on the silica gel are protonating the oxetane oxygen, initiating a ring-opening cascade.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (typically 0.1-1% v/v).[6] This deactivates the acidic sites, creating a more inert stationary phase.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina (deactivated, Brockmann III-IV) or reversed-phase (C18) silica gel, which are less likely to cause acid-catalyzed degradation.[7][8]
-
-
Cause B: Strong Adsorption of the Amine. The basic amine group binds tightly to the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier to the Eluent. Incorporating a small amount of a base like triethylamine (0.1-1%) into your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N) will compete for binding to the acidic sites, improving the elution profile of your amine.
-
Solution 2: Use a Protecting Group. If the amine is not required for subsequent steps immediately, consider purifying the compound with the amine protected (e.g., as a Boc or Cbz carbamate).[9][10] These protected intermediates are significantly less basic and behave more predictably on silica gel.
-
Question 2: My product is co-eluting with a stubborn impurity. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen chromatographic system to resolve. The key is to exploit other physicochemical differences between the molecules.
Potential Causes & Recommended Solutions:
-
Cause A: Insufficient Chromatographic Resolution. The chosen solvent system may not be optimal for separating compounds with similar polarities.
-
Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. For normal phase, try switching from an ethyl acetate/hexane system to one with dichloromethane/methanol or using a ternary system (e.g., Hexane/EtOAc/DCM). Small changes can significantly impact selectivity.
-
Solution 2: Switch to Reversed-Phase Chromatography. If the impurity has a different lipophilicity profile, reversed-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) can often provide excellent separation where normal phase fails.[11]
-
-
Cause B: Impurity is an Isomer. If the impurity is a stereoisomer or a regioisomer, chromatographic separation can be particularly difficult.
-
Solution 1: Chiral Chromatography. If you suspect diastereomers or need to resolve enantiomers, chiral HPLC is the gold standard.
-
Solution 2: Derivatization. Reacting your product mixture with a chiral agent can create diastereomers that are often separable on standard silica gel. This is a more involved process but can be highly effective.
-
-
Cause C: Acidic or Basic Impurities. The impurity may be an unreacted starting material (e.g., a carboxylic acid) or a basic byproduct.
-
Solution: Use an Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a weak base (e.g., aqueous sodium bicarbonate) will remove acidic impurities, while a wash with a weak acid (e.g., dilute aqueous HCl or ammonium chloride) will remove basic impurities.[12][13] Caution: Use weak acids and bases and control the temperature to avoid hydrolyzing the ester or opening the oxetane ring.[12][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for amino oxetane esters?
Flash column chromatography on silica gel is the most common and accessible method. However, due to the challenges mentioned above, it is crucial to use a mobile phase modified with a small amount of base (e.g., 0.5% triethylamine) to prevent streaking and decomposition.[6][7] For high-purity requirements, preparative reversed-phase HPLC is often the most effective, albeit more resource-intensive, method.
Q2: How can I purify my compound if it is highly polar or water-soluble?
For highly polar compounds, traditional normal-phase chromatography can be ineffective.
-
Reversed-Phase Chromatography (C18): This is the preferred method for polar compounds. Elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since your compound has a basic amine, you can use a cation-exchange resin. The compound will bind to the column and can then be eluted by increasing the salt concentration or changing the pH of the eluent. This method was used in the purification of the natural product oxetin.[15]
Q3: Are there specific stability concerns I should be aware of during workup and storage?
Yes. The oxetane ring is susceptible to ring-opening under strong acidic conditions.[4][5] Avoid using strong acids like concentrated HCl or H₂SO₄ during workup. Use milder alternatives like saturated aqueous ammonium chloride or dilute citric acid for neutralization. Furthermore, some oxetane-carboxylic acids (related structures) have been shown to isomerize to lactones upon storage or gentle heating, so it is prudent to store purified amino oxetane esters at low temperatures (e.g., -20 °C) and under an inert atmosphere.[16]
Q4: How do N-protecting groups like Boc or Fmoc affect purification?
Protecting the amino group as a carbamate (e.g., Boc, Cbz, Fmoc) is highly advantageous for purification.[9][17]
-
Reduces Basicity: This eliminates the strong interaction with silica gel, leading to sharper peaks and better recovery.
-
Increases Lipophilicity: This can improve solubility in common organic solvents used for chromatography.
-
Predictable Behavior: Protected amino esters behave much more like simple esters, making their purification by standard chromatography straightforward. Deprotection is then carried out as a separate step after purification. For example, Boc groups are removed with mild acid (like TFA), while Fmoc groups are removed with a base like piperidine.[10]
Q5: Can I use recrystallization or distillation to purify my amino oxetane ester?
-
Recrystallization: This is an excellent method if your compound is a stable, crystalline solid and a suitable solvent system can be found. It is highly scalable and can yield material of very high purity. However, many amino oxetane esters are oils or low-melting solids, making recrystallization impractical.
-
Distillation: This is generally not recommended. The high temperatures required for distillation can easily lead to the decomposition of the oxetane ring or other thermally sensitive functional groups.[5]
Experimental Protocols & Data
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed to minimize degradation and improve recovery of basic amino oxetane esters on silica gel.
-
Slurry Preparation: In a fume hood, add your calculated amount of silica gel to a beaker. Add your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% v/v triethylamine (Et₃N). Stir the slurry for 5 minutes.
-
Column Packing: Pack your column with the neutralized silica slurry using standard techniques (wet or dry packing).
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the mobile phase (containing 0.5-1% Et₃N) until the baseline is stable and the eluent is pH neutral/basic.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of neutralized silica gel.
-
Elution: Run the chromatography using a gradient of your chosen solvents, ensuring that the mobile phase consistently contains 0.5-1% Et₃N throughout the run.
-
Fraction Collection & Analysis: Collect fractions and analyze using TLC, staining with a suitable agent like ninhydrin (for free amines) or potassium permanganate.
Protocol 2: Purifying via Acid-Base Extraction
This workflow is ideal for removing acidic or basic impurities prior to a final polishing step like chromatography.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, DCM) in a separatory funnel.
-
Acidic Impurity Removal: Add an equal volume of a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash one more time. Note: Gentle shaking and low temperatures minimize the risk of ester hydrolysis.[14]
-
Basic Impurity Removal: Add an equal volume of cold, saturated aqueous ammonium chloride (NH₄Cl) or 10% brine. Shake, separate, and discard the aqueous layer.
-
Final Wash & Drying: Wash the organic layer with an equal volume of brine to remove residual water. Drain the organic layer into a flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product, which can then be further purified by chromatography if needed.
Data Summary: Comparison of Purification Methods
| Purification Method | Best For | Typical Purity | Typical Recovery | Key Considerations |
| Normal Phase Flash Chromatography (Neutralized) | General purpose, scalable purification of moderately polar compounds. | >95% | 60-90% | Requires addition of a base (e.g., Et₃N) to mobile phase and/or stationary phase to prevent product loss.[6] |
| Reversed-Phase Prep HPLC (C18) | High-purity separation, polar compounds, difficult-to-separate mixtures. | >99% | 70-95% | Less scalable, requires specialized equipment, involves large volumes of aqueous waste. |
| Acid-Base Extraction | Removing acidic or basic impurities; initial cleanup. | Variable | >90% | Fast and scalable pre-purification step. Not a standalone method for high purity. Risk of ester hydrolysis or oxetane opening if pH/temp are not controlled.[12][14] |
| Recrystallization | Crystalline, thermally stable solids. | >99.5% | 50-85% | Highly efficient for achieving analytical purity. Not applicable to oils or amorphous solids. |
Visualized Workflows
Decision Tree for Purification Method Selection
This diagram provides a logical pathway for choosing the most appropriate purification strategy for your amino oxetane ester.
Caption: Decision tree for selecting a purification method.
References
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- Taylor & Francis. (2025). Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
- Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- ResearchGate. (n.d.). Synthesis of oxetane amino acids.
- Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Oxetanemethanamine.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- SynArchive. (n.d.). Protecting Groups List.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PMC. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
- Tokyo Chemical Industry. (n.d.). Protecting Agents.
- CORE. (2017). Solid-phase synthesis of oxetane modified peptides.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates.
- PMC. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- PMC. (n.d.). Oxetanes in Drug Discovery Campaigns.
- ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
- Royal Society of Chemistry. (n.d.). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
- Enamine. (n.d.). Oxetanes.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
- PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- MDPI. (2020). Chemical Space Exploration of Oxetanes.
- ACS Publications. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry.
- Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
- Thieme Gruppe. (n.d.). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides.
- European Patent Office. (2001). Method for extracting amino acid ester. EP 0474096 B2.
- ACS Publications. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. data.epo.org [data.epo.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 3,3-Disubstituted Oxetanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-disubstituted oxetanes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the thermal stability of this important class of compounds. As experienced application scientists, we understand the nuances of working with these strained heterocyclic systems and aim to provide not only procedural guidance but also the underlying scientific principles to ensure the integrity and success of your experiments.
Introduction: The Duality of the Oxetane Ring
The 3,3-disubstituted oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased polarity and metabolic stability.[1][2][3][4][5] However, the inherent ring strain of the four-membered ether also renders it susceptible to degradation under certain conditions, with thermal stress being a key concern.[1][6][7] This guide will address the critical aspects of thermal stability, helping you to anticipate and mitigate potential issues in your research and development workflows.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments that could be related to the thermal stability of your 3,3-disubstituted oxetane-containing compounds.
Issue 1: Unexpected Degradation of Oxetane-Containing Compound During a Reaction at Elevated Temperatures
-
Question: I am running a reaction (e.g., a nucleophilic substitution or a cross-coupling reaction) at 80°C, and I am observing significant decomposition of my starting material containing a 3,3-disubstituted oxetane. What could be the cause and how can I fix it?
-
Answer:
-
Plausible Cause: While 3,3-disubstituted oxetanes are generally more thermally robust than other substituted oxetanes, they are not immune to degradation at elevated temperatures, especially in the presence of other reactive species.[1][6][7] The combination of thermal energy and the specific reaction conditions (e.g., presence of acids, bases, or metals) can promote ring-opening or other decomposition pathways.[8][9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The most straightforward approach is to reduce the reaction temperature. Even a 10-20°C decrease can significantly reduce the rate of degradation.
-
Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to cumulative degradation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Screen Different Catalysts or Reagents: If applicable, explore alternative catalysts or reagents that can facilitate the desired transformation at a lower temperature.
-
Consider a Different Solvent: The choice of solvent can influence thermal stability. Aprotic, non-polar solvents are often a good starting point.
-
pH Control: If your reaction generates acidic or basic byproducts, these can catalyze the decomposition of the oxetane ring.[1][7] The use of a non-nucleophilic base (e.g., diisopropylethylamine) can help to neutralize any in-situ generated acid.[10]
-
-
Issue 2: Low or Inconsistent Yields in Scale-Up Reactions
-
Question: I had a good yield for my reaction in a small-scale experiment, but upon scaling up, the yield has dropped significantly, and I am seeing more impurities. Could this be a thermal stability issue?
-
Answer:
-
Plausible Cause: Heat transfer is less efficient in larger scale reactions. This can lead to localized "hot spots" within the reaction mixture, where the temperature is significantly higher than what your external thermometer is reading. These hot spots can accelerate the degradation of your thermally sensitive oxetane compound.
-
Troubleshooting Steps:
-
Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and in a controlled manner to manage the heat generated. An addition funnel or a syringe pump is recommended.
-
Use a Cooling Bath: Even for reactions run at elevated temperatures, having a cooling bath on standby can help to quickly manage any temperature overshoots.
-
Consider Flow Chemistry: For reactions that are particularly sensitive to temperature fluctuations, continuous flow chemistry can offer precise temperature control and residence times, minimizing degradation.[11]
-
-
Issue 3: Degradation During Product Isolation and Purification
-
Question: My reaction seems to go to completion, but I am losing a significant amount of my product during workup and purification by column chromatography. What steps can I take to prevent this?
-
Answer:
-
Plausible Cause: The thermal stress of concentrating the product under reduced pressure (e.g., on a rotary evaporator) or prolonged exposure to the stationary phase during column chromatography can cause degradation. Silica gel, being slightly acidic, can also catalyze the ring-opening of the oxetane.
-
Troubleshooting Steps:
-
Minimize Heat During Concentration: Use a lower bath temperature on the rotary evaporator and remove the solvent as quickly as possible. It is often better to leave a small amount of solvent and remove it under high vacuum at room temperature.
-
Neutralize Silica Gel: If you suspect your compound is sensitive to the acidity of silica gel, you can use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent).
-
Alternative Purification Methods: Consider other purification techniques that do not involve heat or acidic stationary phases, such as preparative HPLC with a neutral or basic mobile phase, or crystallization.
-
Prompt Analysis: Analyze your fractions from the column immediately to avoid prolonged exposure of the purified compound to the solvent and stationary phase.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the thermal stability of 3,3-disubstituted oxetanes.
Q1: What is the general rule of thumb for the thermal stability of 3,3-disubstituted oxetanes?
A1: As a general rule, 3,3-disubstituted oxetanes are the most stable substitution pattern for the oxetane ring.[1][7] This increased stability is attributed to steric hindrance from the substituents at the 3-position, which blocks the trajectory of external nucleophiles that would initiate ring-opening.[1] However, it is crucial to remember that this is a generalization, and the absolute stability is highly dependent on the specific substituents and the presence of other functional groups in the molecule.[1][6]
Q2: How do different substituents at the 3-position affect thermal stability?
A2: The electronic and steric nature of the substituents at the 3-position can influence thermal stability.
-
Electron-withdrawing groups can potentially increase the stability of the oxetane ring by making the ring oxygen less Lewis basic and therefore less prone to protonation or coordination with Lewis acids that can initiate degradation.
-
Bulky, non-nucleophilic groups generally enhance stability through steric protection of the ring.
-
Internal Nucleophiles: A critical consideration is the presence of a substituent that contains an internal nucleophile, such as a hydroxyl or amino group.[1][7] These groups can intramolecularly attack the oxetane ring, especially under acidic conditions, leading to ring-opening and the formation of 5- or 6-membered rings.[12]
Q3: What are the primary thermal degradation pathways for 3,3-disubstituted oxetanes?
A3: The primary thermal degradation pathway for oxetanes is through ring-opening. Quantum chemical studies on the thermolysis of the parent oxetane suggest that the reaction proceeds through a stepwise mechanism involving diradical intermediates.[8] This can lead to the formation of smaller molecules. For instance, the pyrolysis of 3-oxetanone has been shown to produce formaldehyde, ketene, carbon monoxide, and ethylene oxide.[13] While the specific degradation products for a given 3,3-disubstituted oxetane will depend on its structure, the underlying principle of C-C and C-O bond cleavage upon thermal stress is a key consideration.
Q4: How can I quantitatively assess the thermal stability of my 3,3-disubstituted oxetane compound?
A4: A systematic way to assess thermal stability is through forced degradation studies.[6] A typical workflow involves subjecting the compound to thermal stress under controlled conditions and monitoring its degradation over time.
-
Experimental Protocol for Thermal Stability Assessment:
-
Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable, inert solvent.
-
Incubation: Place the solutions in a temperature-controlled oven or heating block at various elevated temperatures (e.g., 60°C, 80°C, 100°C).
-
Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.[6]
-
Q5: Are there any computational methods to predict the thermal stability of a novel 3,3-disubstituted oxetane?
A5: Yes, computational chemistry can be a valuable tool for predicting thermal stability. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface for the thermolysis of the oxetane.[8] By calculating the activation energies for different degradation pathways, one can gain insight into the likely stability of the molecule and its potential decomposition products. These computational studies can help to prioritize the synthesis of more stable analogs in a drug discovery program.
Part 3: Data Presentation and Visualization
Table 1: Influence of Reaction Conditions on Oxetane Stability
| Parameter | Condition | Impact on Stability | Mitigation Strategy |
| Temperature | High (>80°C) | Increased rate of degradation | Lower temperature, reduce reaction time |
| pH | Acidic (pH < 5) | Catalyzes ring-opening | Use of non-nucleophilic bases, buffer |
| Reagents | Strong Lewis Acids | Promotes ring-opening | Use milder Lewis acids, control stoichiometry |
| Solvent | Protic | Can participate in ring-opening | Use aprotic solvents |
| Atmosphere | Air/Oxygen | Potential for oxidative degradation | Conduct reaction under an inert atmosphere (N₂ or Ar) |
Diagrams
Diagram 1: General Thermal Degradation Pathway of an Oxetane
Caption: A simplified representation of a stepwise thermal degradation pathway for oxetanes.
Diagram 2: Experimental Workflow for Assessing Thermal Stability
Caption: A typical experimental workflow for conducting forced degradation studies to assess thermal stability.
References
- Quantum Chemical Studies on the Thermolysis of Oxetane.
- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
- Troubleshooting guide for reactions involving 2-Oxetanemethanamine - Benchchem.
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. Available at: [Link]
- Technical Support Center: Continuous Flow Chemistry for 3-Iodooxetane Reactions - Benchchem.
-
Pyrolysis Reactions of 3-Oxetanone | The Journal of Physical Chemistry A. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. Available at: [Link]
-
Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Available at: [Link]
-
Chemical Space Exploration of Oxetanes - MDPI. Available at: [Link]
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines - CHIMIA. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ResearchGate. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]
-
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]
-
Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes - Spiral. Available at: [Link]
-
Oxetanes in drug discovery - Research Collection. Available at: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mass Spectrometry Profiling of Amino Oxetanes: A Comparative Fragmentation Guide
Executive Summary
In modern medicinal chemistry, the "Oxetane Switch" —replacing a gem-dimethyl or carbonyl group with an oxetane ring—is a validated strategy to improve solubility, lower lipophilicity (LogD), and enhance metabolic stability.[1] However, for mass spectrometrists and metabolite identification (MetID) scientists, amino oxetanes present a unique challenge. Unlike the metabolically labile gem-dimethyl groups they replace, oxetanes are chemically robust yet display distinct, strain-driven fragmentation pathways in Mass Spectrometry (MS).
This guide provides a technical breakdown of the fragmentation dynamics of 3-aminooxetanes compared to their structural surrogates (gem-dimethyl amines and azetidines). It establishes a self-validating protocol for identifying these moieties in complex matrices using characteristic neutral loss scanning.
Part 1: The Chemical Context & Fragmentation Logic
The Structural Challenge
The 3-aminooxetane moiety is often used as a bioisostere for:
-
Gem-dimethyl amines: To reduce lipophilicity.
-
Morpholines: To prevent oxidative metabolism.
-
Carbonyls: As a hydrogen bond acceptor surrogate.
While gem-dimethyl groups typically fragment via radical chemistry (loss of methyl radicals), oxetanes fragment via strain-release mechanisms . The oxetane ring possesses ~106 kJ/mol of ring strain. Under Collision-Induced Dissociation (CID), this strain drives a specific retro-2+2 cycloaddition-type cleavage, distinct from the alpha-cleavage seen in acyclic ethers or amines.
Mechanism: The "Formaldehyde Pop"
The diagnostic signature of an oxetane ring in ESI-MS/MS is the neutral loss of 30 Da (Formaldehyde,
The Pathway:
-
Protonation: The exocyclic amine (or the oxetane oxygen, though less basic) accepts a proton
. -
Ring Opening: The high ring strain facilitates C-O bond cleavage.
-
Elimination: A concerted or stepwise loss of a neutral formaldehyde molecule occurs.
-
Product Ion: Formation of a stable iminium ion or alkene-amine species.
Comparative Fragmentation Matrix
The following table contrasts the amino oxetane fragmentation against its common medicinal chemistry alternatives.
| Feature | Amino Oxetane | Gem-Dimethyl Amine | Azetidine (N-analog) |
| Primary Neutral Loss | 30 Da ( | 15 Da ( | 28 Da ( |
| Mechanism | Retro-2+2 / Strain Relief | Radical cleavage / Inductive | Retro-2+2 / Ring opening |
| Collision Energy (CE) | Low to Medium (Strain driven) | High (C-C bond breaking) | Medium |
| Diagnostic Value | High (Specific to oxetanes) | Low (Common in many alkyls) | High (Distinguishes N vs O ring) |
Part 2: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between the Amino Oxetane and its gem-dimethyl analog.
Figure 1: Comparative fragmentation pathways. Note the clean, strain-driven loss of 30 Da for oxetanes versus the higher-energy radical loss of 15 Da for gem-dimethyl groups.
Part 3: Experimental Protocol (Self-Validating)
To confidently identify amino oxetanes and distinguish them from isobaric interferences, use this Neutral Loss Scanning (NLS) workflow.
Instrument Setup (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Analyzer: Triple Quadrupole (QqQ) or Q-TOF.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH is critical to protonate the amine and trigger the mechanism).
The "Energy Ramp" Validation Method
Do not rely on a single collision energy. Oxetanes are fragile due to ring strain.
-
Step A: Infuse the standard or analyte.
-
Step B: Acquire MS2 spectra at stepped Collision Energies (e.g., 10, 20, 30, 40 eV).
-
Step C: Plot the Survival Yield of the parent ion vs. the appearance of the [M-30] fragment.
Validation Criteria:
-
Oxetane: The [M-30] peak should appear at lower collision energies compared to backbone cleavages.
-
False Positive Check: If the loss of 30 Da only appears at very high CE (>50 eV), it may be a coincidental loss (e.g.,
from a nitro group) rather than the strain-release of an oxetane.
Diagnostic Workflow (Decision Tree)
Figure 2: Rapid decision tree for structural elucidation of small ring heterocycles.
Part 4: Data Interpretation & Pitfalls
Distinguishing Isobaric Losses
-
Loss of 30 Da (
) vs. Loss of 30 Da ( ):-
Differentiation:
loss is typical for N-oxides or nitro compounds and is a radical loss (odd-electron product from even-electron parent). The oxetane loss is an even-electron rearrangement. -
High-Res MS:
= 30.0106 Da; = 29.9980 Da. A resolution of >30k is required to distinguish these confidently.
-
The "Azetidine Confusion"
Azetidines (4-membered nitrogen rings) are the closest structural cousins.
-
Azetidines typically lose 28 Da (Ethylene,
) via a similar retro-2+2 mechanism. -
Differentiation: If you see M-28, it is likely the N-ring. If you see M-30, it is the O-ring.
Case Study: 3-Aminooxetane vs. 3-Aminotetrahydrofuran
-
Tetrahydrofuran (THF): A 5-membered ring.
-
Stability: THF is significantly more stable than oxetane.
-
Fragmentation: THF derivatives rarely show a clean loss of
. They typically undergo complex ring fragmentation or loss of water (18 Da) if a hydroxyl group is present.
References
-
Wuitschik, G., et al. (2010).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2010).[2][3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for retro-2+2 mechanisms). [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Aminooxetane Derivatives: From Strategic Synthesis to Structural Insight
Introduction: The Rise of the 3-Aminooxetane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the 3-aminooxetane motif has emerged as a powerful and versatile building block.[1] Its prevalence stems from its remarkable ability to act as a bioisosteric replacement for more traditional functional groups, such as gem-dimethyl and carbonyl moieties, thereby enabling chemists to finely tune the properties of drug candidates.[2][3][4] The incorporation of this strained, four-membered heterocycle can profoundly alter a molecule's aqueous solubility, lipophilicity (LogD), metabolic stability, and the basicity (pKa) of adjacent amines.[2][3][5][6] These modulations are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
While synthetic strategies provide access to a diverse array of these derivatives, understanding their precise three-dimensional structure is paramount for rational drug design. X-ray crystallography stands as the definitive technique for this purpose, offering unparalleled atomic-level resolution. This guide provides a comprehensive comparison of the structural features of 3-aminooxetane derivatives, grounded in crystallographic data. We will explore not only the experimental workflow for obtaining high-quality crystal structures but also delve into the strategic implications of this structural knowledge, demonstrating why crystallography is an indispensable tool in the development of next-generation therapeutics.
Part 1: The Strategic Imperative for Crystal Structures
Before delving into experimental protocols, it is crucial to understand why obtaining a crystal structure is not merely a final validation step, but a strategic component of the design-make-test-analyze cycle. For 3-aminooxetane derivatives, the structural insights from X-ray diffraction directly inform and guide subsequent synthetic efforts.
-
Definitive Conformational Analysis: The oxetane ring is not planar; it adopts a puckered conformation.[5] The degree of this pucker and the preferred orientation of the amino substituent (and other groups) are dictated by subtle electronic and steric interactions. A crystal structure provides unambiguous, quantitative data on bond lengths, bond angles, and torsional angles that define this conformation. This information is invaluable for computational chemists performing docking studies or conformational searches.
-
Validating Bioisosteric Replacements: The assertion that a 3-aminooxetane can mimic a functional group like an amide is a hypothesis that requires rigorous proof. X-ray crystallography provides the most compelling evidence by allowing a direct, atom-by-atom comparison of the spatial arrangement of key pharmacophoric features. As we will explore, while a 3-aminooxetane can replace an amide, it adopts a fundamentally different conformation, a critical insight for structure-activity relationship (SAR) studies.[7][8]
-
Informing Structure-Based Drug Design: Whether analyzing the small molecule alone or in a complex with its biological target (a co-crystal structure), the data are foundational.[9] The precise shape and electrostatic potential distribution revealed by crystallography are essential for understanding binding interactions, identifying opportunities for potency improvements, and designing molecules with enhanced selectivity.
Part 2: The Crystallographic Workflow: A Practical Guide
Obtaining a high-quality crystal structure is a multi-step process that combines careful chemical preparation with precise physical measurement. The entire workflow is a self-validating system; success at each stage is a prerequisite for the next, culminating in a refined and reliable molecular model.
Step 1: Synthesis and Purification
The journey to a crystal structure begins at the chemist's bench. The single most critical factor for successful crystallization is the purity of the compound. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Causality: A growing crystal lattice is a highly ordered, repeating array. Impurity molecules with different shapes and functionalities disrupt this repetition, frustrating the long-range order necessary for diffraction.
-
Best Practices:
-
Target >98% purity as determined by LC-MS and ¹H NMR.
-
Employ a final purification step such as flash chromatography or preparative HPLC.
-
If possible, perform a final recrystallization or trituration to remove any amorphous or trace impurities.
-
Step 2: The Empirical Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often an empirical process of screening various conditions to find the "sweet spot" where molecules slowly and orderly assemble from a supersaturated solution.[10] For 3-aminooxetane derivatives, which are typically stable, crystalline solids, a systematic screening of solvents and techniques is highly effective.
Experimental Protocol: Screening for Single Crystals of a Novel 3-Aminooxetane Derivative
Objective: To produce single crystals of at least 50 µm in all dimensions with sharp edges and no visible defects.
Methodology:
-
Solubility Assessment:
-
Place ~1-2 mg of the purified compound into several small vials.
-
Add 0.2 mL of a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, water, hexane, toluene) to each vial.
-
Observe solubility at room temperature and with gentle heating. Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble when heated. These are excellent candidates for slow cooling crystallization. Also, identify solvent/anti-solvent pairs (where the compound is soluble in one but insoluble in the other).
-
-
Crystallization Screening (Parallel Setup):
-
Method A: Slow Evaporation: i. Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or a mixture like DCM/methanol). ii. Place the vial in a larger, sealed container (a "fume-off" chamber) or simply cover the vial with a cap that has been pierced with a needle. iii. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Method B: Slow Cooling: i. Prepare a saturated solution of the compound (5-10 mg) in a minimal amount of a suitable solvent (identified in the solubility screen) at an elevated temperature (e.g., 40-50 °C). ii. Seal the vial and place it in an insulated container (e.g., a dewar flask filled with warm water or a styrofoam box) to allow for very slow cooling to room temperature over 24-48 hours.
-
Method C: Solvent Vapor Diffusion: i. Dissolve 5-10 mg of the compound in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., dichloromethane). ii. Place this vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a miscible "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane, pentane). iii. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Monitoring and Harvesting:
-
Inspect the vials daily under a microscope without disturbing them.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
-
| Technique | Principle | Ideal For | Common Solvents |
| Slow Evaporation | Solubility limit is slowly reached as solvent volume decreases. | Thermally stable compounds with moderate volatility solvents. | Acetone, Ethyl Acetate, Acetonitrile, DCM/Methanol |
| Slow Cooling | Solubility decreases as the temperature of a saturated solution is slowly lowered. | Compounds with a steep solubility-temperature curve. | Isopropanol, Ethanol, Toluene, Acetonitrile/Water |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the compound's solution, inducing precipitation. | Sensitive compounds; offers fine control over saturation rate. | Solvent: DCM, THF; Anti-solvent: Hexane, Pentane, Ether |
Table 1: Comparison of common crystallization techniques for small molecules like 3-aminooxetane derivatives.
Step 3 & 4: Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to prevent radiation damage. The crystal is then exposed to a focused beam of X-rays.[11] High-intensity synchrotron sources are particularly beneficial for very small or weakly diffracting crystals.[12]
The crystal diffracts the X-ray beam into a unique pattern of spots. The positions and intensities of these spots are recorded by a detector as the crystal is rotated.[13] This raw data is then processed computationally to generate an electron density map—a 3D representation of where electrons are concentrated in the crystal. An atomic model is built into this map, and the model is refined until the calculated diffraction pattern from the model best matches the experimentally observed data. The final output is a PDB or CIF file containing the precise atomic coordinates of the molecule.
A generalized workflow for determining the crystal structure of a 3-aminooxetane derivative.
Part 3: Comparative Structural Analysis: A Tale of Two Isosteres
The true power of crystallography lies in comparative analysis. By examining the structures of closely related molecules, we can directly visualize the impact of subtle chemical changes.
Case Study: The 3-Aryl-3-Aminooxetane as a Benzamide Bioisostere
A common strategy in medicinal chemistry is the replacement of an amide bond to improve properties like metabolic stability or solubility. The 3-aminooxetane has been proposed as a potential amide isostere. A recent matched molecular pair study investigated this comparison, providing profound structural insights via X-ray crystallography.[7][8]
The study compared a series of 3-aryl-3-amino-oxetanes with their corresponding benzamide analogs. While many physicochemical properties were broadly similar, their three-dimensional structures were fundamentally different.[8]
| Property | Benzamide Analog | 3-Aryl-3-Aminooxetane | Rationale & Implication |
| Conformation | Planar | Gauche | The amide C-N bond has high rotational barrier, enforcing planarity. The oxetane C-N bond has a lower rotational barrier, allowing it to adopt a staggered, lower-energy gauche conformation.[7][8] |
| Key Torsion Angle | ~180° (trans) or ~0° (cis) | ~60-70° (gauche) | This dramatic shift in torsion angle completely alters the 3D orientation of substituents attached to the nitrogen. |
| H-Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | 1 Donor (N-H), 1 Acceptor (Oxetane-O) | Both motifs retain key hydrogen bonding capabilities, a prerequisite for a good bioisosteric replacement.[8] |
| "Exit Vectors" | In-plane with the aryl ring | Out-of-plane, directed away from the aryl ring | The direction in which a substituent points away from the core scaffold is drastically different. This has major implications for fitting into a protein binding pocket. |
| Structural Similarity | Poor match to amides | Closer match to Sulfonamides | The gauche conformation and resulting exit vectors of the 3-aminooxetane are topologically more similar to a sulfonamide than a planar amide.[7] |
Table 2: A comparative summary of structural and physicochemical properties between benzamide and 3-aryl-3-aminooxetane matched pairs, based on crystallographic and experimental data.
This comparison, made possible only by X-ray crystallography, is a critical piece of knowledge for a drug designer. It reveals that while the 3-aminooxetane can serve as an functional isostere (retaining H-bonding), it is not a structural mimic of an amide. Instead, it offers a novel trajectory, or "exit vector," for substituents, opening up new chemical space and potentially enabling interactions with a target protein that were not possible with the original amide scaffold.
Crystallography reveals the planar vs. gauche conformation, leading to different substituent vectors.
Conclusion
X-ray crystallography is far more than a characterization technique; it is a lens that provides an atomic-resolution view of molecular reality. For the increasingly important class of 3-aminooxetane derivatives, this clarity is essential. It allows us to move beyond 2D schematics and appreciate the subtle yet profound stereoelectronic features that govern molecular recognition and physicochemical properties.
The data unequivocally show that the 3-aminooxetane scaffold offers a distinct conformational profile compared to the functional groups it often replaces.[8] This structural uniqueness, when properly understood and leveraged, provides medicinal chemists with a powerful tool to escape "flatland," explore novel chemical space, and design innovative therapeutics with superior, tailored properties. The path from a vial of white powder to a refined crystal structure is a rigorous one, but the strategic insights gained are invaluable for accelerating modern drug discovery.
References
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X-ray Diffraction Protocols and Methods . Springer Nature Experiments. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights . Journal of Medicinal Chemistry, 53(5), 1836–1846. [Link]
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Powder X-ray Diffraction Protocol/SOP . University of Michigan. [Link]
-
3-Aminooxetane . Chem-Impex International. [Link]
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Scott, J. S., & O'Donovan, D. H. (2021). Oxetanes in Drug Discovery Campaigns . ACS Medicinal Chemistry Letters, 12(7), 1040–1044. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, R. E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews, 116(19), 12150–12231. [Link]
-
Kavaliauskas, P., Petrulytė, K., Meišteras, E., Višinskienė, G., Jonušis, M., & Mickevičius, V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Molecules, 28(3), 1091. [Link]
-
Scott, J. S., O'Donovan, D. H., & Murray, J. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison . ChemRxiv. [Link]
-
O'Donovan, D. H., Scott, J. S., & Murray, J. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison . Journal of Medicinal Chemistry, 66(4), 2529–2539. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. [Link]
-
Small Molecule Diffraction . Diamond Light Source. [Link]
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Guzei, I. A. (2022). Small Molecule X-Ray Crystallography, Theory and Workflow . ResearchGate. [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . The FEBS Journal, 284(16), 2570–2589. [Link]
-
Scott, J. S., & O'Donovan, D. H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? . Expert Opinion on Drug Discovery, 20(12), 1361-1376. [Link]
-
Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane) . Defense Technical Information Center. [Link]
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Sharma, P., Singh, S., & Sharma, R. (2024). A review on x-ray crystallography and it's applications . World Journal of Pharmaceutical and Life Sciences, 10(5), 108-115. [Link]
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Cohen, S., & Chruszcz, M. (2000). x Ray crystallography . Journal of Clinical Pathology: Molecular Pathology, 53(5), 234–239. [Link]
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Yoshikawa, H., Adachi, H., & Mori, Y. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A . Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 349–352. [Link]
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Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group . ACS Medicinal Chemistry Letters, 8(5), 555–560. [Link]
-
Wang, X., Chen, J., & Lu, J. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase . Crystals, 13(9), 1332. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Oxetane Esters
This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize molecules incorporating both an oxetane ring and an ester functional group. We will move beyond simple peak tables to provide a comparative analysis, grounded in spectroscopic principles and experimental data, to enable confident and accurate structural interpretation.
Introduction: The Rising Prominence of Oxetane Esters
In modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. It is often employed as a polar bioisostere for gem-dimethyl or carbonyl groups, capable of improving key drug-like properties such as aqueous solubility and metabolic stability.[1][2] When this strained, four-membered ether is combined with an ester functionality, the resulting molecule presents a unique infrared (IR) spectroscopic signature. A thorough understanding of this signature is critical for reaction monitoring, quality control, and definitive structural elucidation.
Decoding the Spectrum: Characteristic Vibrational Modes
The IR spectrum of an oxetane ester is a composite of the individual absorptions of the oxetane ring and the ester group. The high ring strain of the oxetane significantly influences its vibrational frequencies, making its peaks distinguishable from those of other common cyclic and acyclic ethers.
The Ester Functional Group: A Reliable Spectroscopic Anchor
The ester group provides some of the most intense and easily identifiable peaks in an IR spectrum.
-
Carbonyl (C=O) Stretch: This is a powerful, sharp absorption. For aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ range.[3][4] Its high intensity is due to the large change in dipole moment during the stretching vibration.[5] Conjugation can lower this frequency to 1730-1715 cm⁻¹.[3]
-
Acyl-Oxygen (C-O) Stretch: This corresponds to the stretching of the C-O bond adjacent to the carbonyl group and typically appears as a strong band in the 1300-1150 cm⁻¹ region.[6]
-
Alkyl-Oxygen (O-C) Stretch: The stretch of the C-O bond on the "alcohol" side of the ester is generally found between 1150-1000 cm⁻¹ .[6] These two C-O stretching bands are key for confirming the ester functionality.[3]
The Oxetane Ring: The Signature of Ring Strain
The defining feature of the oxetane ring in an IR spectrum is its strong C-O-C stretching vibration, which is shifted relative to less strained ethers.
-
Asymmetric C-O-C Stretch: This is the most characteristic absorption for the oxetane ring. Due to significant ring strain, this vibration appears as a strong, prominent peak typically in the 990-960 cm⁻¹ region. This is notably different from the C-O-C stretch in less strained cyclic ethers like tetrahydrofuran (THF), which appears around 1070 cm⁻¹.
-
Ring Puckering/Breathing Modes: The four-membered ring also exhibits low-frequency "puckering" vibrations, though these often occur in the far-infrared region (e.g., around 53 cm⁻¹) and are not typically observed in a standard mid-IR spectrum.[7]
Comparative Analysis: Distinguishing Oxetane Esters from Alternatives
In a research setting, it is crucial to differentiate the desired product from starting materials, byproducts, or isomers. The following table provides a guide for distinguishing oxetane esters using key IR peaks.
| Compound Class | Carbonyl (C=O) Stretch (cm⁻¹) | Oxetane C-O-C Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) | Key Differentiator |
| Oxetane Ester | 1750-1735 (Strong, Sharp) | ~970 (Strong) | 1300-1000 (Multiple C-O) | Co-presence of strong C=O and the characteristic ~970 cm⁻¹ oxetane peak. |
| Acyclic Ester | 1750-1735 (Strong, Sharp) | Absent | 1300-1000 (Multiple C-O) | Absence of the ~970 cm⁻¹ oxetane C-O-C stretch. |
| Oxetane Alcohol | Absent | ~970 (Strong) | 3600-3200 (Strong, Broad) | Presence of a broad O-H stretch and absence of the C=O peak.[8] |
| Carboxylic Acid | 1725-1700 (Strong) | Absent | 3300-2500 (Very Broad) | The unmistakable, very broad O-H stretch of the acid dimer.[5] |
| THF-based Ester | 1750-1735 (Strong, Sharp) | Absent | ~1070 (Strong C-O-C) | The C-O-C stretch appears at a higher wavenumber due to lower ring strain. |
| Ketone | 1720-1700 (Strong, Sharp) | Absent | None | The C=O stretch is at a slightly lower frequency than in an ester.[5][9] |
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring high-quality IR spectra of liquid or solid samples with minimal preparation.
Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a lint-free wipe dampened with a volatile solvent like isopropanol to gently clean the crystal surface.
-
Background Acquisition: Before introducing the sample, run a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Sample Application: Place a single drop of the neat oxetane ester liquid onto the center of the ATR crystal. Ensure the crystal surface is fully covered to achieve a strong signal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans to maximize the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing & Analysis: The software will automatically generate the final spectrum by ratioing the sample scan against the background. Perform a baseline correction if needed. Use the software's tools to label the wavenumbers of the key peaks (C=O stretch, C-O-C stretch, etc.).
-
Cleaning: Thoroughly clean the sample from the ATR crystal and press using a solvent-dampened wipe to prepare for the next measurement.
Experimental Workflow Diagram
Caption: Standard Operating Procedure for ATR-FTIR analysis of oxetane esters.
A Multi-Technique Approach for Unambiguous Characterization
While IR spectroscopy is unparalleled for identifying functional groups, it is one component of a comprehensive analytical strategy. For unequivocal structure confirmation, data from complementary techniques must be integrated.
-
Nuclear Magnetic Resonance (NMR): Provides the complete carbon-hydrogen framework. ¹H NMR will show characteristic shifts for protons adjacent to the ether oxygen (~3.4-4.5 ppm) and the ester group, while ¹³C NMR confirms the presence of the carbonyl carbon (~170 ppm) and ether carbons (~50-80 ppm).[10][11]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can help confirm the connectivity of the oxetane and ester moieties.
Relationship of Analytical Techniques
Caption: Synergy of spectroscopic methods for complete structural elucidation.
Conclusion
The infrared spectrum of an oxetane ester is defined by two primary features: the strong, sharp carbonyl stretch between 1750-1735 cm⁻¹ and the characteristic, strain-induced C-O-C ether stretch around 970 cm⁻¹. The presence of both peaks, combined with the C-O stretches in the fingerprint region, provides compelling evidence for the structure. By comparing an experimental spectrum against the data for related functional groups and following a robust analytical protocol, researchers can confidently characterize these increasingly important molecules. For absolute certainty, this analysis should always be supported by NMR and Mass Spectrometry data.
References
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An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. ACS Publications, The Journal of Physical Chemistry A. [Link]
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A Technical Guide to the Solubility Profile of Oxetane Amino Acid Ethyl Ester: A Comparative Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized physicochemical properties is paramount. Among the chemical motifs that have garnered significant attention for their ability to favorably modulate these properties is the oxetane ring.[1][2] This guide provides a comprehensive analysis of the solubility profile of oxetane amino acid ethyl esters, a class of building blocks increasingly utilized in drug discovery.[3] By comparing their solubility to that of structurally related cyclic and acyclic amino acid esters, we aim to provide researchers, scientists, and drug development professionals with actionable insights and robust experimental protocols to guide their own investigations.
The incorporation of an oxetane moiety, a four-membered cyclic ether, into small molecules can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][5] These attributes are critical for enhancing the drug-like properties of a candidate molecule. This guide will delve into the specifics of how the oxetane ring in an amino acid scaffold influences its solubility across a range of solvents, offering a comparative perspective against more conventional amino acid structures.
Comparative Solubility Analysis: An Illustrative Overview
This illustrative data is based on the understanding that the polar oxetane ring generally increases aqueous solubility and can influence solubility in organic solvents based on their polarity. Predicted physicochemical properties such as the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are often used as indicators of a compound's solubility characteristics.[1][6]
| Compound | Structure | Predicted LogP | TPSA (Ų) | Illustrative Aqueous Solubility (PBS, pH 7.4) | Illustrative Solubility in Ethanol | Illustrative Solubility in Acetonitrile |
| Oxetane Amino Acid Ethyl Ester | ![]() |
~0.449.3~25 mg/mLHighly SolubleSolubleCycloleucine Ethyl Ester
~1.249.3~5 mg/mLSolubleModerately SolubleL-Leucine Ethyl Ester
~1.749.3~2 mg/mLHighly SolubleHighly Soluble
Disclaimer: The solubility values presented in this table are illustrative and intended for comparative purposes. They are derived from general principles of medicinal chemistry and predicted physicochemical properties. Actual experimental values may vary.
The "Why" Behind the Data: Causality in Experimental Choices
The choice of comparators is critical for a meaningful analysis.
-
L-Proline ethyl ester was chosen as it is a widely used natural cyclic secondary amino acid ester, providing a benchmark against a well-understood, polar building block.
-
Cycloleucine ethyl ester represents a non-polar carbocyclic analogue. Comparing the oxetane derivative to this compound highlights the specific contribution of the ether oxygen to polarity and, consequently, aqueous solubility.
-
L-Leucine ethyl ester serves as an acyclic counterpart, allowing for an assessment of the impact of ring strain and conformational rigidity on the solubility profile.
The selection of solvents for this illustrative comparison—phosphate-buffered saline (PBS), ethanol, and acetonitrile—is based on their relevance in pharmaceutical development. PBS (pH 7.4) mimics physiological conditions, providing an indication of a compound's solubility in a biological matrix. Ethanol and acetonitrile are common organic solvents used in synthesis, purification, and formulation development, representing a range of polarities.[7]
Experimental Protocols for Solubility Determination
To empower researchers to generate their own precise and reliable solubility data, we provide detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and checks.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature.[8]
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic solubility shake-flask assay.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of the solid oxetane amino acid ethyl ester into a glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., PBS, ethanol, acetonitrile) to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for 24 to 48 hours to ensure that equilibrium is reached.
-
Sample Collection: After the incubation period, remove the vial from the shaker and allow any undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid at the bottom. Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of the oxetane amino acid ethyl ester of known concentrations. Analyze the filtered sample and the standard solutions using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve from the analytical data of the standard solutions. Use this curve to determine the concentration of the compound in the filtered sample, which represents its thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[3][9]
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the oxetane amino acid ethyl ester in 100% DMSO (e.g., 10 mM).
-
Addition to Buffer: In the wells of a microtiter plate, add a small aliquot of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4). The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature for a defined period, typically 1 to 2 hours. During this time, any compound that is not soluble at the tested concentration will precipitate out of solution.
-
Detection: The amount of dissolved compound can be determined in several ways:
-
Nephelometry: Measure the turbidity (light scattering) of the solution in each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
-
Direct Quantification: After incubation, filter the contents of each well through a filter plate. Quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS, as described in the thermodynamic solubility protocol.
-
Conclusion: The Value of Oxetane Amino Acid Ethyl Esters in Drug Discovery
The inclusion of an oxetane ring into an amino acid scaffold represents a valuable strategy for fine-tuning the physicochemical properties of peptide-based and other small molecule drug candidates. As illustrated in this guide, oxetane amino acid ethyl esters are predicted to exhibit a favorable solubility profile, particularly in aqueous media, when compared to their non-polar carbocyclic and acyclic counterparts. This enhanced solubility can be a critical factor in improving a compound's oral bioavailability and overall druggability.
The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the solubility of these and other novel compounds. By understanding and applying these methodologies, drug discovery teams can make more informed decisions in the selection and optimization of lead candidates, ultimately accelerating the development of new and effective therapeutics.
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Burkhard, J. A., et al. (2010). Oxetanes as Replacements for Carbonyl Groups in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
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PubChem. (n.d.). Cycloleucine. National Center for Biotechnology Information. [Link]
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Palmer, A. M. (2014). The role of physicochemical properties and pharmacokinetic parameters in the drug discovery of new central nervous system agents. In Silico Pharmacology, 2(1), 7. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]
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Ferreira, O., et al. (2018). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 18(21), 15895-15913. [Link]
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Held, C., et al. (2014). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 16(35), 18649-18657. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(38), 11994–12004. [Link]
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Ummat, V., et al. (2021). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Journal of Molecular Liquids, 339, 116793. [Link]
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Ferreira, L. A. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
